4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines isoxazole, thienyl, and pyrimidine moieties, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and thienyl intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole or thienyl rings using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A compound with a similar isoxazole moiety, investigated for its anti-cancer activity.
4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative studied for its structural and chemical properties.
Uniqueness
4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is unique due to its combination of isoxazole, thienyl, and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-18-23(27-26(34-18)19-9-11-20(31-2)12-10-19)17-28(24-7-5-6-8-25(24)33-4)35(29,30)22-15-13-21(32-3)14-16-22/h5-16H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYNRGPNGZZOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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